N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic small molecule featuring a hybrid scaffold combining a dihydroindenyl core and a substituted indole moiety. Key structural elements include:
- Indole scaffold: The indole ring is substituted at the 4-position with a methylsulfonylamino group, which enhances hydrogen-bonding capacity and metabolic stability compared to unmodified indoles .
- Acetamide linker: The acetamide bridge connects the two aromatic systems, a common feature in bioactive compounds targeting protein-protein interactions (e.g., Bcl-2/Mcl-1 inhibitors) .
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C22H25N3O5S/c1-29-20-11-14-7-8-17(16(14)12-21(20)30-2)23-22(26)13-25-10-9-15-18(24-31(3,27)28)5-4-6-19(15)25/h4-6,9-12,17,24H,7-8,13H2,1-3H3,(H,23,26) |
InChI Key |
BJCAJOFFEYYRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent cyclization.
Introduction of the Indole Derivative: The indole moiety is introduced through a condensation reaction with appropriate indole precursors.
Final Coupling: The final step involves coupling the indene and indole derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the indene moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the indole moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various chemical and pharmacological studies.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by an indene moiety and an indole derivative. Its chemical formula is , with a molecular weight of 364.4 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar indole and indenyl structures have demonstrated significant antitumor activity against various human cancer cell lines. The National Cancer Institute reported that certain derivatives exhibited mean growth inhibition values (GI50) in the low micromolar range, indicating their potential as therapeutic agents against cancer .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary evaluations indicate that compounds with similar frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from indole structures were tested for their antibacterial activity using the Diameter of Inhibition Zone (DIZ) assay, demonstrating promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Potential Therapeutic Uses
Given its promising biological activity, this compound could be explored further for:
- Anticancer Drug Development : The unique structural characteristics may allow for the development of novel anticancer agents targeting specific pathways in tumorigenesis.
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for new antimicrobial therapies, especially in an era of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Differences :
- The target compound replaces halogenated benzoyl groups with a methylsulfonylamino substituent, reducing steric bulk while increasing hydrogen-bond acceptor capacity .
- The dihydroindenyl group in the target compound may confer greater conformational rigidity compared to the flexible N-aryl groups in 10j–10m .
Sulfonamide-Containing Indole Analogs
Compound 26 () and N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide () highlight the role of sulfonyl groups:
Pharmacokinetic Implications :
- The methylsulfonylamino group in the target compound may improve metabolic stability over the methylsulfonyl-acetamide in Compound 26, as aryl sulfonamides are less prone to hydrolysis than aliphatic ones .
- The dihydroindenyl moiety in the target compound likely reduces polarity compared to the phenylsulfonyl group in , affecting blood-brain barrier permeability .
Dihydroindenyl Acetamides
N-(2,3-dihydro-1H-inden-1-yl)acetamide () and N-[(1S)-2,3-dihydro-1H-inden-1-yl]acetamide () provide insights into the role of the dihydroindenyl group:
| Property | Target Compound | ||
|---|---|---|---|
| Substituents | 5,6-Dimethoxy | None | None |
| Melting Point | Not reported | Not reported | Not reported |
| Stereochemistry | Undefined | Racemic | (S)-enantiomer |
Structural Advantages :
- The absence of a chiral center in the target compound (vs. ’s (S)-configuration) may simplify synthesis but reduce enantioselective binding efficiency .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Compound 26 (), involving coupling of pre-functionalized indole and dihydroindenyl precursors. However, the dimethoxy groups may necessitate protective group strategies .
- Spectroscopic Analysis : Infrared (IR) and NMR data for analogous compounds (e.g., ’s NH and C=O stretches at 3391 cm⁻¹ and 1681 cm⁻¹) suggest the target compound’s spectral features would align with its functional groups .
- Antioxidant Potential: Indole-acetamide derivatives like those in exhibit radical scavenging activity (e.g., IC₅₀ values < 50 μM), suggesting the target compound’s methoxy and sulfonamide groups could enhance similar properties .
Biological Activity
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines indole and indene moieties. Its molecular formula is , with a molecular weight of 366.4 g/mol. The IUPAC name reflects its intricate design, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |
Research indicates that the compound may exert its biological effects through several mechanisms:
Inhibition of Enzymes: It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
Receptor Modulation: The compound may interact with various receptors in the body, influencing pain signaling and inflammation processes.
Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic efficacy in various conditions.
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory and analgesic properties of this compound. For instance:
- Analgesic Activity: In a comparative study with diclofenac sodium, the compound demonstrated significant analgesic activity, suggesting its potential as an alternative pain management agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A screening study identified it as a promising candidate against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Gastric Cancer NUGC | 0.021 |
| Standard Drug CHS 828 | 0.025 |
This data indicates that the compound exhibits potent cytotoxic effects against gastric cancer cells while sparing normal fibroblast cells .
Case Studies
Case Study 1: Synthesis and Evaluation of Mannich Bases
A series of Mannich bases derived from similar indole structures were synthesized and evaluated for their biological activities. Some derivatives exhibited promising anti-inflammatory and analgesic effects comparable to established drugs .
Case Study 2: Structure Activity Relationship (SAR) Studies
SAR studies on related compounds have shown that modifications in the side chains significantly affect biological activity. For example, compounds with specific substitutions on the indole ring demonstrated enhanced selectivity for target receptors involved in pain signaling .
Future Directions
The ongoing research on this compound suggests a broad therapeutic potential ranging from pain management to cancer treatment. Future studies should focus on:
- Clinical Trials: To establish safety and efficacy in humans.
- Mechanistic Studies: To further elucidate the pathways through which the compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
